1-Bromo-4-butoxy-2,3-difluorobenzene
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Overview
Description
1-Bromo-4-butoxy-2,3-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O. It is a colorless to pale yellow liquid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but only slightly soluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of liquid crystal materials .
Preparation Methods
1-Bromo-4-butoxy-2,3-difluorobenzene is typically synthesized through a multi-step process involving alkylation and etherification reactions. The synthesis begins with the reaction of 2,3-difluoro-4-nitrobenzene with butyl bromide to form 2,3-difluoro-4-bromobenzene. This intermediate is then reacted with butanol in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production and may include additional purification steps to ensure high purity .
Chemical Reactions Analysis
1-Bromo-4-butoxy-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group before further functionalization.
Common reagents used in these reactions include bases like sodium hydroxide for etherification, reducing agents like hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-butoxy-2,3-difluorobenzene is used in scientific research for various purposes:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of liquid crystal materials for display technologies.
Pharmaceutical Research: It can be used as a building block in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 1-Bromo-4-butoxy-2,3-difluorobenzene depends on the specific application and the target molecule it interacts with. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are specific to the reactions it participates in .
Comparison with Similar Compounds
1-Bromo-4-butoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2,4-difluorobenzene: This compound has a similar structure but lacks the butoxy group, making it less versatile in certain synthetic applications.
1-Bromo-4-ethoxy-2,3-difluorobenzene: This compound has an ethoxy group instead of a butoxy group, which can affect its reactivity and solubility properties.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and solubility characteristics that are valuable in various applications .
Properties
IUPAC Name |
1-bromo-4-butoxy-2,3-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOZRBSBWHDDHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591076 |
Source
|
Record name | 1-Bromo-4-butoxy-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247176-22-3 |
Source
|
Record name | 1-Bromo-4-butoxy-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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